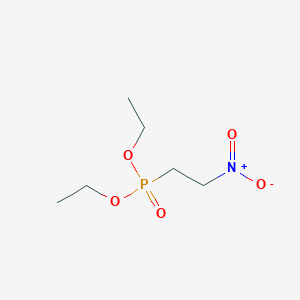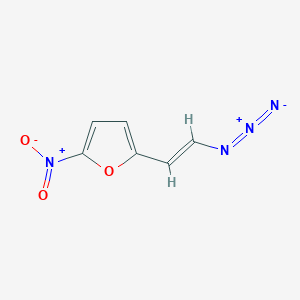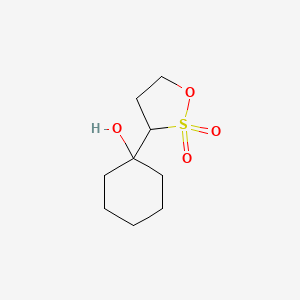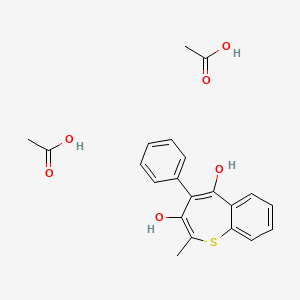![molecular formula C12H12N2O B14456001 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- CAS No. 71672-19-0](/img/structure/B14456001.png)
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- is a compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylhydrazine hydrochloride with triphosgene in the presence of a base can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound exhibits significant anti-tumor activity, making it a candidate for cancer research.
Mécanisme D'action
The mechanism of action of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, the compound can modulate neurotransmitter systems in the brain, contributing to its neuroprotective effects . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mechanism of action .
Comparaison Avec Des Composés Similaires
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- can be compared with other beta-carbolines, such as:
2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one: This compound has similar structural features but differs in its methoxy substitution, which can alter its biological activity.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Another beta-carboline with distinct biological properties, used in the study of neurodegenerative diseases.
The uniqueness of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
71672-19-0 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
9-methyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-5H,6-7H2,1H3,(H,13,15) |
Clé InChI |
KRLMNDBEOGNHGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)NCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)

![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

